molecular formula C13H22O2S B1214086 Isobornyl alpha-(methylthio)acetate CAS No. 77069-64-8

Isobornyl alpha-(methylthio)acetate

Cat. No.: B1214086
CAS No.: 77069-64-8
M. Wt: 242.38 g/mol
InChI Key: HDUKQYPQUVZPGD-UHFFFAOYSA-N
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Description

Isobornyl alpha-(methylthio)acetate (CAS 115-31-1) is a sulfur-containing derivative of isobornyl acetate. Its molecular formula is C₁₃H₁₉NO₂S, with a molecular weight of 253.37 g/mol and a density of 1.15 g/cm³ . The compound features a thiocyano (-SCN) group attached to the acetate moiety, distinguishing it from conventional esters like isobornyl acetate.

Properties

CAS No.

77069-64-8

Molecular Formula

C13H22O2S

Molecular Weight

242.38 g/mol

IUPAC Name

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylsulfanylacetate

InChI

InChI=1S/C13H22O2S/c1-12(2)9-5-6-13(12,3)10(7-9)15-11(14)8-16-4/h9-10H,5-8H2,1-4H3

InChI Key

HDUKQYPQUVZPGD-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC)C)C

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)CSC)C)C

Synonyms

IB AMTA
isobornyl alpha-(methylthio)acetate

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Physical Properties

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Functional Groups
Isobornyl thiocyanoacetate 115-31-1 C₁₃H₁₉NO₂S 253.37 1.15 Thiocyano (-SCN), acetate
Isobornyl acetate 125-12-2 C₁₂H₂₀O₂ 196.29 0.98* Acetate ester (-OAc)
Bornyl acetate 76-49-3 C₁₂H₂₀O₂ 196.29 0.99* Acetate ester (-OAc)
Ethyl (methylthio)acetate 4455-13-4 C₅H₁₀O₂S 134.20 N/A Methylthio (-SCH₃), acetate

*Density values for isobornyl and bornyl acetate inferred from structural analogs in .

Structural Notes:

  • Isobornyl thiocyanoacetate and isobornyl acetate share the same bicyclic terpene backbone but differ in their functional groups.
  • Bornyl acetate is a diastereomer of isobornyl acetate, differing in the spatial arrangement of the acetate group on the bicyclic framework. This stereochemical variance impacts chromatographic behavior and applications in fragrances .
  • Ethyl (methylthio)acetate is a simpler ester with a methylthio group, lacking the terpene backbone, which reduces its molecular complexity and likely alters its volatility .

Environmental Behavior and Biodegradability

Compound Biodegradability (OECD Criteria) Hydrolysis Rate Volatility (Henry’s Law Constant)
Isobornyl thiocyanoacetate Not reported Likely slow (S-CN stability) Low (high molecular weight)
Isobornyl acetate Readily biodegradable Rapid hydrolysis at pH >8 Moderate (0.11 mm Hg at 25°C)
Bornyl acetate Assumed similar to isobornyl acetate pH-dependent hydrolysis Comparable to isobornyl acetate
Ethyl (methylthio)acetate No data Susceptible to base hydrolysis Higher (smaller molecule)

Environmental Fate :

  • Isobornyl acetate hydrolyzes to isobornyl alcohol under alkaline conditions, with mineralization to CO₂ and water in aerobic systems .
  • Thiocyanoacetates may persist longer due to sulfur’s resistance to microbial degradation, though direct data is lacking .

Market and Commercial Relevance

  • Isobornyl acetate holds a significant market share ($715.6 million in 2025 ), driven by demand in fragrances, adhesives, and pharmaceuticals .
  • Isobornyl thiocyanoacetate lacks explicit market data, suggesting niche or experimental use.
  • Bio-based variants of isobornyl acetate are emerging, reflecting trends toward sustainable chemicals .

Key Research Findings and Discrepancies

  • Biodegradability Conflict: Initial structure-activity relationship (SAR) models classified isobornyl acetate as non-biodegradable, but OECD tests later confirmed its ready biodegradability .
  • Stereochemical Impact : Bornyl and isobornyl acetates exhibit distinct chromatographic retention times, critical for analytical quantification in essential oils .

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